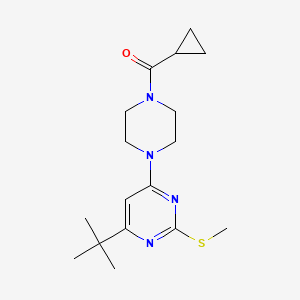

![molecular formula C15H18ClFN6O B6441455 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549014-97-1](/img/structure/B6441455.png)

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the piperazine ring and the isopropyl group would likely cause the molecule to have a fairly complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to participate in a variety of chemical reactions, and the presence of the fluorine atom could also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .作用机制

Target of Action

The primary target of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is the G-protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).

Mode of Action

The compound acts as an agonist of GPR119. Upon binding to GPR119, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the stimulation of adenylate cyclase, increasing cyclic AMP (cAMP) levels within the cell. Elevated cAMP levels enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner and promote the release of incretin hormones from the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the cAMP signaling pathway and the incretin hormone pathway. Activation of GPR119 increases cAMP levels, which in turn enhances insulin secretion and incretin hormone release. These pathways collectively improve glucose homeostasis by increasing insulin levels and enhancing the body’s response to glucose intake .

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed throughout the body, with a significant concentration in the pancreas and gastrointestinal tissues. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes .

Result of Action

At the molecular level, the compound’s action results in increased insulin secretion and enhanced incretin hormone release. This leads to improved glucose uptake by tissues and better glycemic control. At the cellular level, the compound enhances the responsiveness of pancreatic β-cells to glucose, thereby improving insulin secretion in response to meals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, potentially reducing its efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and metabolism, impacting its overall effectiveness .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFN6O/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14-18-7-10(16)8-19-14/h7-9H,3-6H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEMTUJRUBPNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6441375.png)

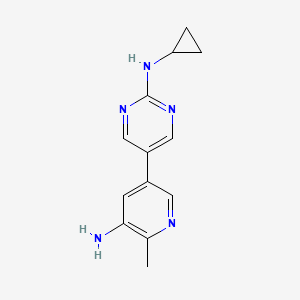

![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)

![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)

![5-fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441396.png)

![5-fluoro-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441404.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6441408.png)

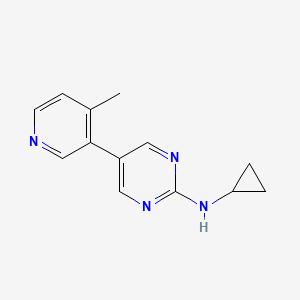

![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)

![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)

![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)